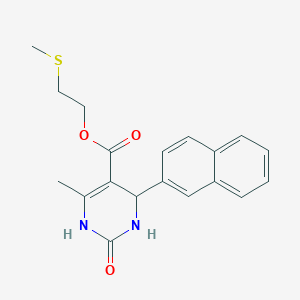
2-(Methylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a naphthyl group, a pyrimidine ring, and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a naphthyl aldehyde with a pyrimidine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The intermediate product is then subjected to further reactions, including methylation and sulfanylation, to introduce the methylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common to minimize environmental impact.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Hydroxyl derivative
Substitution: Nitrated or halogenated derivatives
科学研究应用
2-(Methylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(Methylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfanyl)-6-propyl-4(3H)-pyrimidinone
- 6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol
- 2-{[2-(2-Naphthyl)-2-oxoethyl]sulfanyl}-6-propyl-4(3H)-pyrimidinone
Uniqueness
Compared to similar compounds, 2-(Methylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both a naphthyl group and a pyrimidine ring in its structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C19H20N2O3S |
|---|---|
分子量 |
356.4g/mol |
IUPAC 名称 |
2-methylsulfanylethyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H20N2O3S/c1-12-16(18(22)24-9-10-25-2)17(21-19(23)20-12)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11,17H,9-10H2,1-2H3,(H2,20,21,23) |
InChI 键 |
YBUUYRJLTBFDDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)OCCSC |
规范 SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)OCCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B395220.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395223.png)
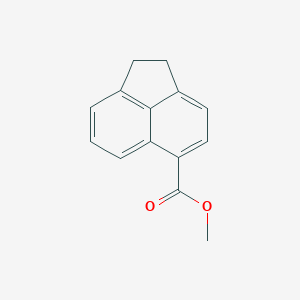
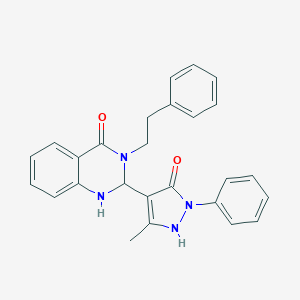
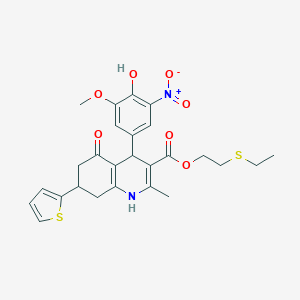

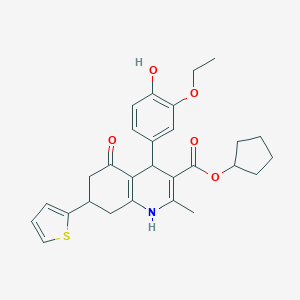
![N-(3-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide](/img/structure/B395236.png)
![2,4,6-trimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395237.png)
![2,5-dimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395238.png)
![4-chloro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395239.png)
![N-(4-ethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B395240.png)
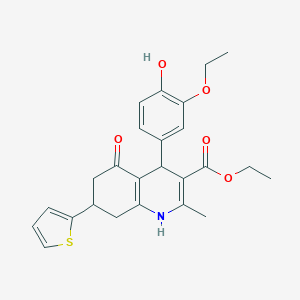
![6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B395242.png)
